molecular formula C19H16ClN5O2S B2799431 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 900010-86-8

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2799431
CAS No.: 900010-86-8
M. Wt: 413.88
InChI Key: HHCFEUZEHNNKAM-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of a thieno[3,4-c]pyrazole core with chlorophenyl and pyridinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and hydrazine.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions using pyridine derivatives.

    Formation of the oxalamide linkage: This final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Uniqueness

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN5SC_{17}H_{18}ClN_{5}S with a molecular weight of approximately 375.89 g/mol. The compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a pyridin-3-ylmethyl moiety.

Antioxidant Properties

Recent studies have indicated that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant activity. For instance, compounds in this class were shown to protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol in Clarias gariepinus (African catfish). The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, indicating the protective role of thieno[2,3-c]pyrazole derivatives against oxidative stress .

Table 1: Effects of Thieno[2,3-c]pyrazole Compounds on Erythrocyte Morphology

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound A12 ± 1.03
Compound B0.6 ± 0.16
Compound C28.3 ± 2.04
Compound D29.1 ± 3.05

Antimicrobial Activity

Thieno[2,3-c]pyrazole derivatives have also shown promising antimicrobial activity against various bacterial strains. The presence of the thieno ring enhances the interaction with microbial targets, leading to effective inhibition of growth .

Anticancer Potential

The anticancer properties of thieno[3,4-c]pyrazole compounds have been explored in several studies. These compounds were found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways and gene expression related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Interaction: Binding to cellular receptors can alter signal transduction pathways critical for cell survival and growth.
  • Gene Expression Modulation: The compound may affect the expression of genes associated with oxidative stress response and apoptosis .

Case Studies

  • Antioxidant Study in Aquatic Species: A study demonstrated that certain thieno[2,3-c]pyrazole compounds significantly reduced oxidative stress markers in Clarias gariepinus, showcasing their potential as protective agents against environmental toxins .
  • Anticancer Activity Assessment: In vitro studies indicated that thieno[3,4-c]pyrazole derivatives could effectively induce apoptosis in human cancer cell lines by modulating key signaling pathways .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-13-4-1-5-14(7-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-3-2-6-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFEUZEHNNKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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